molecular formula C16H28N2O2S B14677165 Benzenesulfonamide, 2-amino-N-decyl- CAS No. 33214-32-3

Benzenesulfonamide, 2-amino-N-decyl-

Cat. No.: B14677165
CAS No.: 33214-32-3
M. Wt: 312.5 g/mol
InChI Key: ANEIGMLCYCZUCH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-amino-N-decyl-, is an organic compound with the molecular formula C16H28N2O2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 2-amino-N-decyl-, typically involves the reaction of decylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C10H21NH2C6H5SO2NHC10H21+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_{10}\text{H}_{21}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{C}_{10}\text{H}_{21} + \text{HCl} C6​H5​SO2​Cl+C10​H21​NH2​→C6​H5​SO2​NHC10​H21​+HCl

Industrial Production Methods

In industrial settings, the production of benzenesulfonamide, 2-amino-N-decyl-, can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-amino-N-decyl-, undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 2-amino-N-decyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 2-amino-N-decyl-, involves the inhibition of specific enzymes, such as carbonic anhydrase. This enzyme plays a crucial role in regulating pH and ion balance in cells. By inhibiting carbonic anhydrase, the compound can disrupt cellular processes, leading to the inhibition of cancer cell growth and bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 2-amino-N-ethyl-
  • Benzenesulfonamide, 2-methyl-
  • Benzenesulfonamide, 4-amino-

Uniqueness

Benzenesulfonamide, 2-amino-N-decyl-, is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This long chain enhances its lipophilicity, making it more effective in penetrating cell membranes and reaching intracellular targets compared to its shorter-chain analogs .

Properties

CAS No.

33214-32-3

Molecular Formula

C16H28N2O2S

Molecular Weight

312.5 g/mol

IUPAC Name

2-amino-N-decylbenzenesulfonamide

InChI

InChI=1S/C16H28N2O2S/c1-2-3-4-5-6-7-8-11-14-18-21(19,20)16-13-10-9-12-15(16)17/h9-10,12-13,18H,2-8,11,14,17H2,1H3

InChI Key

ANEIGMLCYCZUCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNS(=O)(=O)C1=CC=CC=C1N

Origin of Product

United States

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